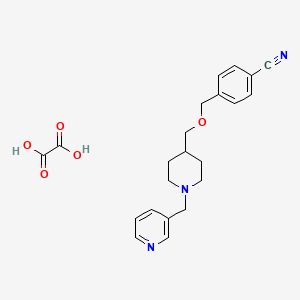
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen bromide and bromine. The reaction typically takes place under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve large-scale reactors and precise control of temperature and reaction time to achieve consistent quality and yield .
Chemical Reactions Analysis
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen bromide, bromine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is used in biological research to study its effects on different biological systems and processes.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in the systems it is applied to. The compound may exert its effects through oxidation-reduction reactions, substitution reactions, and other chemical interactions. The specific molecular targets and pathways involved depend on the context of its application, such as in chemical synthesis, biological research, or medicinal chemistry .
Comparison with Similar Compounds
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate can be compared with other similar compounds, such as:
Bis(N,N-dimethylacetamide) Hydrogen Tribromide: This compound has a similar structure but differs in the number of bromine atoms.
N,N-Dimethylacetamide: A simpler compound that serves as a precursor in the synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate.
Hydrogen Bromide: A reagent used in the synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate.
The uniqueness of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate lies in its specific chemical properties and high purity, which make it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
75381-80-5 |
|---|---|
Molecular Formula |
C8H19Br3N2O2 |
Molecular Weight |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Canonical SMILES |
[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


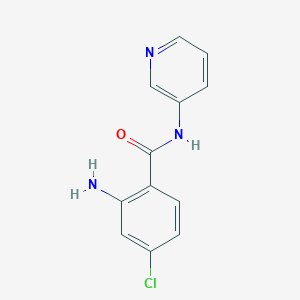
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
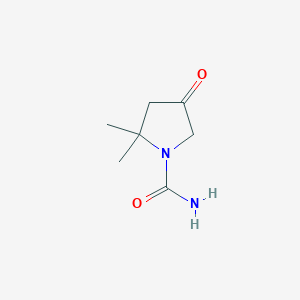
![N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE](/img/structure/B2705780.png)
![methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2705781.png)
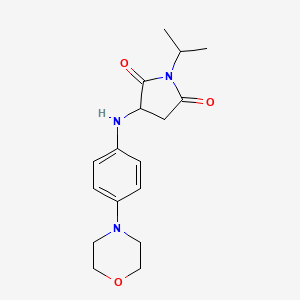
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2705785.png)
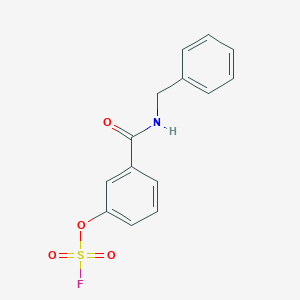
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)
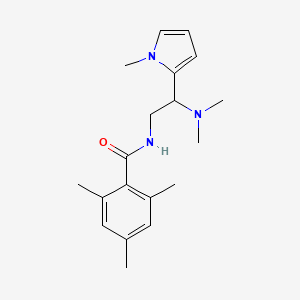
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2705790.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)
![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)
